

# 1H-Indole-2-Carbohydrazide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 1H-indole-2-carbohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth characterization and analysis of **1H-indole-2-carbohydrazide**, a core heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines its physicochemical properties, spectroscopic profile, synthesis protocols, and the biological activities associated with its derivatives, particularly in the context of anticancer drug development.

## Physicochemical and Spectroscopic Characterization

**1H-indole-2-carbohydrazide** is a solid, crystalline compound at room temperature.<sup>[1]</sup> Its core structure, featuring an indole ring linked to a hydrazide group at the 2-position, serves as a versatile pharmacophore. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **1H-Indole-2-Carbohydrazide**

Property	Value	Reference(s)
Molecular Formula	C <sub>9</sub> H <sub>9</sub> N <sub>3</sub> O	[2]
Molecular Weight	175.19 g/mol	[2]
IUPAC Name	1H-indole-2-carbohydrazide	[2]
CAS Number	5055-39-0	[2]
Melting Point	228-230 °C / 245-246 °C	[1][3]
Physical Form	Solid, colorless crystals	[3]
pKa (Predicted)	13.16 ± 0.30	[1]
SMILES	<chem>C1=CC=C2C(=C1)C=C(N2)C(=O)NN</chem>	[2]
InChI Key	DZLFRQHFFVRYEE-UHFFFAOYSA-N	

The spectroscopic profile of **1H-indole-2-carbohydrazide** is crucial for its identification and characterization. While detailed spectral data for the parent compound is dispersed across literature, a representative summary is provided in Table 2. The primary focus of many studies has been on its derivatives, for which extensive spectroscopic analysis is available.[4]

Table 2: Spectroscopic Data for **1H-Indole-2-Carbohydrazide**

Spectroscopic Technique	Observed Features	Reference(s)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	δ 4.49 (s, 2H, NH <sub>2</sub> ), 7.13 (d, J = 4.6 Hz, 1H, Ar), 7.19 (s, 1H, Ar), 7.25 (d, J = 7.4 Hz, 1H, Ar), 7.49 (d, J = 7.4 Hz, 1H, Ar), 7.65 (d, J = 7.5 Hz, 1H, Ar), 9.79 (s, 1H, NH), 11.68 (s, 1H, NH, indole)	[3]
<sup>13</sup> C NMR	Data for the parent compound is not readily available in the reviewed literature. However, for N-benzyl-1H-indole-2-carbohydrazide, characteristic signals appear at δ 54.5 (CH <sub>2</sub> ), 112.8, 119.9, 122.1, 123.8, 127.5, 127.7, 128.4, 129.0, 136.3, 137.4, and 162.6 (C=O).	[4]
Infrared (IR)	PubChem lists the availability of FTIR spectra (KBr wafer). For derivatives, characteristic peaks include N-H stretching (asymmetric and symmetric) around 3300-3400 cm <sup>-1</sup> , C-H aromatic and aliphatic stretching, and a strong C=O stretch around 1630-1700 cm <sup>-1</sup> .	[2][4]
Mass Spectrometry (MS)	PubChem indicates the availability of GC-MS data. Electrospray ionization (ESI) mass spectrometry is commonly used for the characterization of its derivatives.	[2][4]

## Experimental Protocols

The synthesis of **1H-indole-2-carbohydrazide** is most commonly achieved through the hydrazinolysis of an indole-2-carboxylate ester. This straightforward and efficient method is widely reported in the literature.

### Synthesis of 1H-Indole-2-Carbohydrazide from Ethyl Indole-2-carboxylate

This protocol is adapted from several literature sources.[\[3\]](#)[\[5\]](#)

Materials:

- Ethyl 1H-indole-2-carboxylate
- Hydrazine monohydrate
- Absolute ethanol
- Dichloromethane

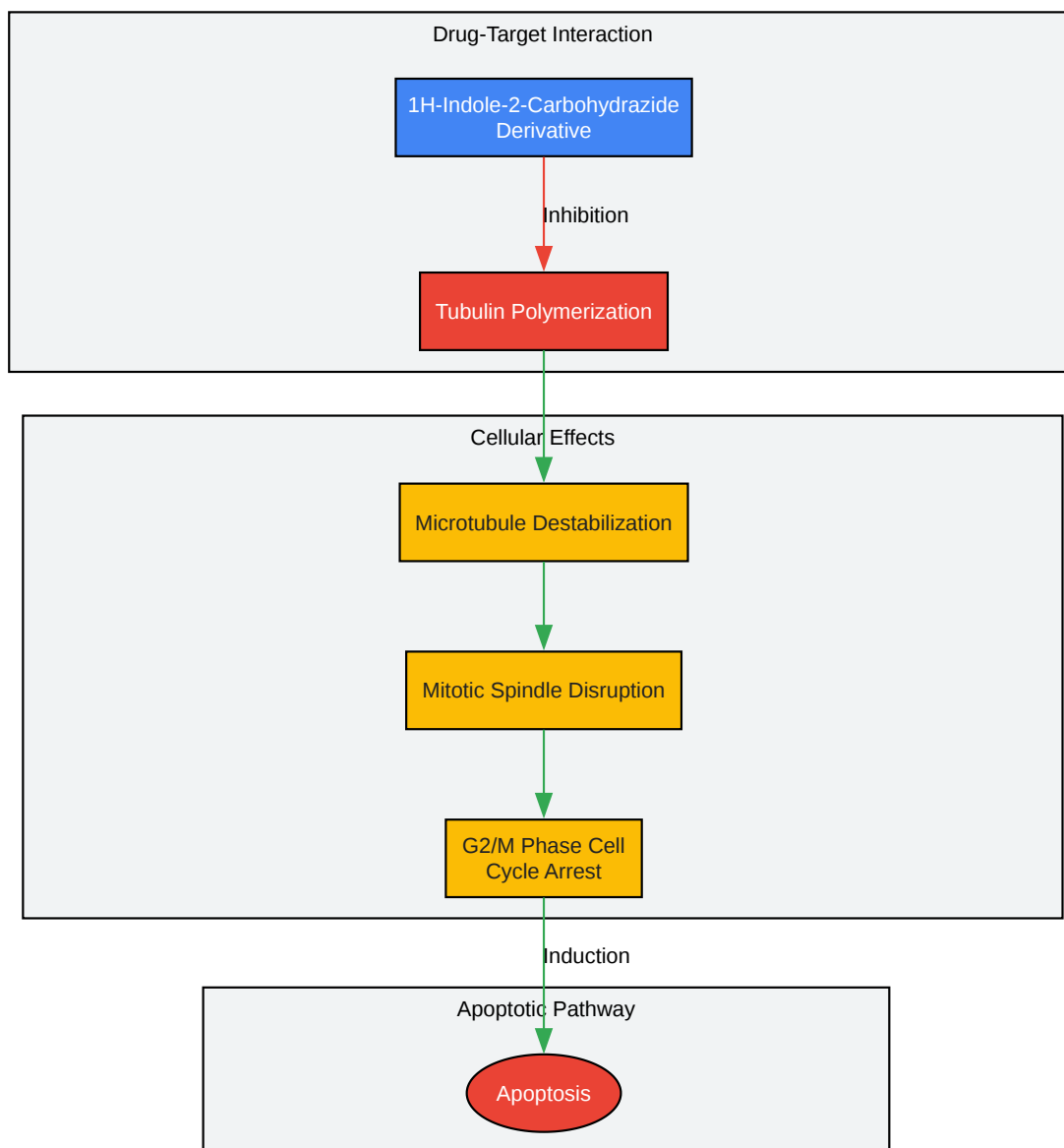
Procedure:

- To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).
- Heat the reaction mixture to reflux and maintain for 6-17 hours.[\[3\]](#)[\[5\]](#) The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, allow the reaction mixture to cool to room temperature.
- The solvent is then removed under reduced pressure (vacuum evaporation).
- The resulting residue is washed with a small amount of dichloromethane to remove any unreacted starting material and impurities.
- The final product, **1H-indole-2-carbohydrazide**, is obtained as colorless crystals and can be used in subsequent steps without further purification.

## Biological Activity and Signaling Pathways of Derivatives

While **1H-indole-2-carbohydrazide** itself is a key building block, its derivatives have garnered significant attention for their potent biological activities, particularly as anticancer agents. A prominent mechanism of action for many of these derivatives is the inhibition of tubulin polymerization.<sup>[5][6]</sup> By binding to the colchicine site on  $\beta$ -tubulin, these compounds disrupt microtubule dynamics, which is essential for mitotic spindle formation and cell division.

The inhibition of tubulin polymerization leads to a cascade of downstream cellular events, ultimately culminating in apoptosis. The proposed signaling pathway is illustrated in the following diagram.



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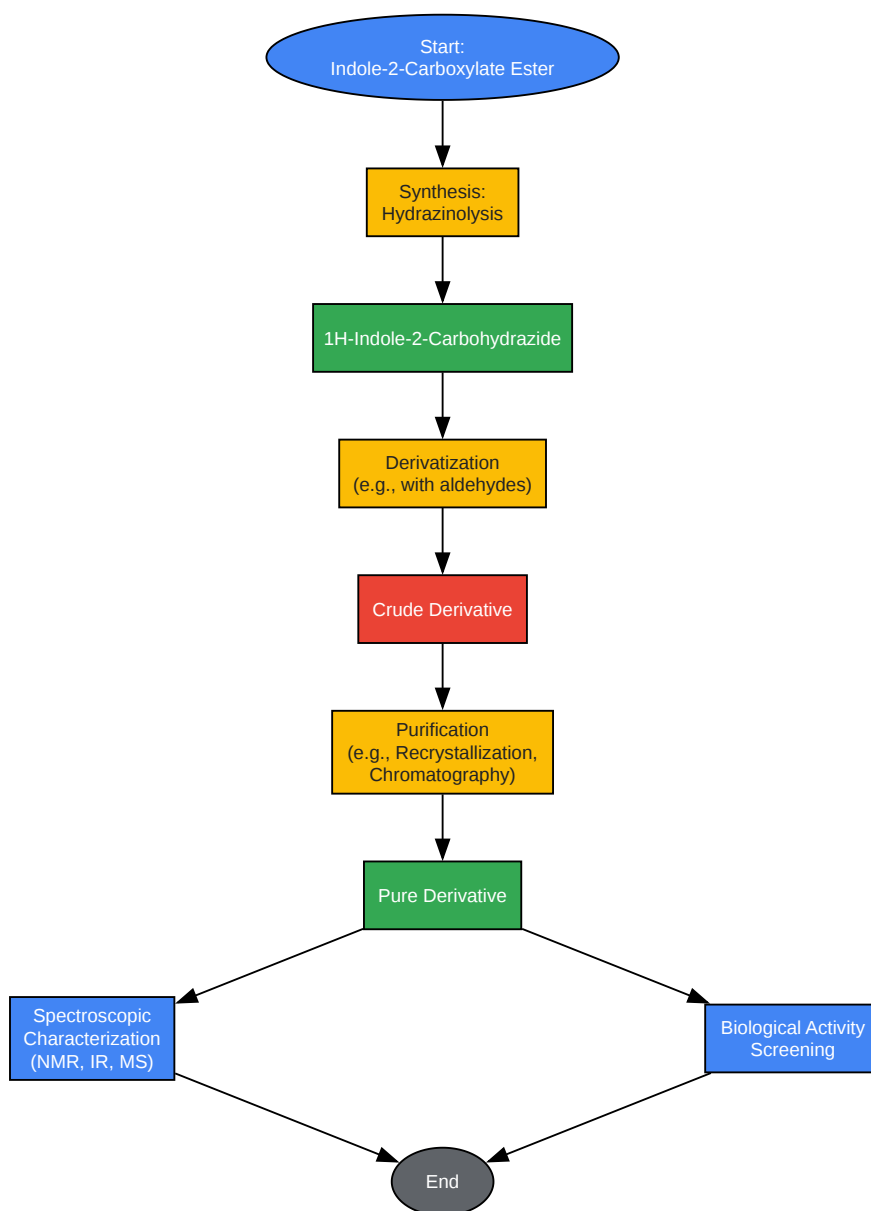
Caption: Proposed signaling pathway for anticancer activity.

This disruption of microtubule function triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[5] Prolonged arrest at this checkpoint ultimately induces programmed cell

death, or apoptosis, in cancer cells.

## Experimental Workflow

The general workflow for the synthesis and characterization of **1H-indole-2-carbohydrazide** and its subsequent derivatives follows a standard medicinal chemistry pipeline. This process begins with the synthesis of the core hydrazide, followed by derivatization, purification, and comprehensive characterization.



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Caption: General experimental workflow for synthesis and analysis.

This workflow highlights the key stages from starting materials to the final characterization and evaluation of biological activity, which is a critical step in the drug discovery process.



## Conclusion

**1H-indole-2-carbohydrazide** is a foundational molecule in the development of novel therapeutics. Its straightforward synthesis and the potent biological activities of its derivatives, particularly as tubulin polymerization inhibitors, make it a subject of ongoing research and development. This guide provides a consolidated overview of its key characteristics and the experimental approaches for its study, serving as a valuable resource for professionals in the field of medicinal chemistry and drug discovery. Further research into the specific biological targets and a broader range of derivatives will continue to unlock the full therapeutic potential of this versatile chemical scaffold.

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